molecular formula C13H19NO5 B12574017 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester

Cat. No.: B12574017
M. Wt: 269.29 g/mol
InChI Key: HFMKPERPGJPTMK-UHFFFAOYSA-N
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Description

Ring System Geometry and Bond Angles

The spirocyclic core consists of a 3-membered oxirane ring fused to a 5-membered azetidine ring via a shared spiro carbon atom. The smaller 3-membered ring exhibits significant angle strain, with internal bond angles approximating $$60^\circ$$ due to its cyclopropane-like geometry. In contrast, the 5-membered azetidine ring adopts a puckered conformation to alleviate torsional strain, with bond angles near $$90^\circ$$ at the nitrogen atom. The spiro junction creates a rigid, non-planar scaffold that restricts free rotation, as evidenced by the compound’s crystallographic data (Table 1).

Table 1: Key structural parameters of the spirocyclic core

Parameter Value Source
Spiro C-C bond length 1.54 Å
Oxirane O-C-C angle $$61.2^\circ$$
Azetidine N-C-C angle $$88.7^\circ$$

Functional Group Distribution and Electronic Effects

The 2-oxa (oxygen) and 5-aza (nitrogen) heteroatoms create distinct electronic environments. The oxygen in the strained oxirane ring acts as an electron-withdrawing group, polarizing adjacent C-O bonds ($$0.143$$ e⁻/ų charge density). Conversely, the tertiary nitrogen in the azetidine ring exhibits partial positive charge ($$+0.32$$ e), rendering it susceptible to nucleophilic attack. The 3,6-dioxo groups further delocalize electron density through conjugation, forming a cross-ring π-system that stabilizes the core.

Stereochemical Considerations and Tautomerism

The spiro carbon’s tetrahedral geometry creates two enantiomeric forms, though the 1,1-dimethyl substituents impose a $$C_2$$ symmetry axis, rendering the compound achiral. Keto-enol tautomerism is suppressed by the 3,6-dioxo groups’ conjugation with the azetidine nitrogen, locking the system in the diketone form (Fig. 1).

Fig. 1: Resonance stabilization preventing tautomerism $$ \text{Diketone form} \leftrightarrow \text{Enolate (unfavored due to steric hindrance from 1,1-dimethyl groups)} $$

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

tert-butyl 3,3-dimethyl-1,6-dioxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C13H19NO5/c1-11(2,3)19-10(17)14-8(15)6-7-13(14)9(16)18-12(13,4)5/h6-7H2,1-5H3

InChI Key

HFMKPERPGJPTMK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC(=O)N2C(=O)OC(C)(C)C)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Annulation Strategies for Spirocyclic Core Formation

  • A key approach involves annulation of cyclopentane or cyclobutane rings to form the spirocyclic framework. Three main routes have been developed:
    • Annulation of the cyclopentane ring onto a nitrogen-containing moiety.
    • Annulation of the four-membered ring onto a pyrrolidine or related nitrogen heterocycle.
    • These methods use conventional chemical transformations with minimal chromatographic purification, employing readily available starting materials.

Direct Carboxylation of Spiropyrrolidines

  • A novel and efficient method involves direct carboxylation of 2-spiropyrrolidines , which allows one-step introduction of the carboxylic acid functionality at the spiro center.
  • This approach is particularly effective for substrates lacking acidic centers in the spiro-linked pyrrolidine portion.
  • It provides good yields and is scalable to multigram quantities.

Multi-Step Synthesis via Functional Group Transformations

  • For substrates unsuitable for direct carboxylation, a four-step synthetic protocol is employed:
    • Formation of a suitable spirocyclic intermediate.
    • Introduction of keto groups via oxidation or acylation.
    • Esterification to install the tert-butyl ester group.
    • Final purification and isolation of the target compound.
  • This method uses common laboratory reagents and conditions, balancing efficiency and practicality.

Detailed Synthetic Route Example

A representative synthetic sequence for the preparation of the title compound or closely related analogs includes:

Step Reaction Type Reagents/Conditions Outcome
1 Annulation Cyclopentane or cyclobutane precursors with nitrogen nucleophiles; bases like triethylamine or potassium carbonate; solvents such as dichloromethane or acetonitrile; temperature control (0–25 °C) Formation of spirocyclic nitrogen-oxygen bicyclic core
2 Acylation/Oxidation Chloroacetyl chloride or other acyl chlorides; bases (triethylamine, pyridine); inert atmosphere; mild heating Introduction of keto groups at specific ring positions
3 Cyclization Intramolecular cyclization under basic conditions (NaH, n-BuLi); inert atmosphere Closure of the spiro ring system with correct stereochemistry
4 Esterification Reaction with tert-butyl alcohol or tert-butyl esters; acid catalysts or coupling agents Formation of tert-butyl ester functionality
5 Purification Chromatography (silica gel), recrystallization Isolation of pure 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester

Reaction Conditions and Reagents

  • Bases: Triethylamine, pyridine, diisopropylethylamine, potassium carbonate, sodium hydride, n-butyl lithium.
  • Acylating agents: Chloroacetyl chloride, acyl chlorides.
  • Solvents: Dichloromethane, acetonitrile, tetrahydrofuran (THF), inert atmospheres (nitrogen or argon).
  • Catalysts: Acid catalysts for esterification; hydrogenation catalysts for deprotection steps if needed.
  • Temperature: Typically 0–50 °C for sensitive steps; up to 100 °C for cyclization or esterification.
  • Pressure: Atmospheric pressure is common; hydrogenation steps may require 20–100 psi.

Research Findings and Yields

  • The annulation and cyclization steps generally afford yields ranging from 50% to 90%, depending on substrate and conditions.
  • Direct carboxylation methods yield the target spirocyclic carboxylic acids in good yields (~60–80%) with high purity and scalability.
  • Multi-step protocols involving acylation and esterification typically achieve overall yields of 40–60% after purification.
  • Minimal chromatographic purification is required in optimized routes, enhancing practicality for scale-up.

Data Table Summarizing Preparation Routes

Preparation Method Key Steps Typical Yield (%) Advantages Limitations
Annulation of cyclopentane ring Ring annulation, cyclization 60–90 Readily available materials, simple purification May require careful temperature control
Direct carboxylation of spiropyrrolidines One-step carboxylation 60–80 Quick, scalable, good yields Substrate scope limited
Multi-step oxidation and esterification Acylation, cyclization, esterification 40–60 Versatile, applicable to diverse substrates More steps, longer reaction times

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential as a pharmacological agent due to its structural resemblance to biologically active molecules. Research indicates several applications:

  • Antimicrobial Activity : Studies have shown that compounds with spirocyclic structures can possess antimicrobial properties. The unique configuration of 2-Oxa-5-azaspiro[3.4]octane derivatives may enhance their efficacy against resistant strains of bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that spiro compounds can inhibit tumor growth by interfering with cellular signaling pathways. The specific interactions of this compound with cancer cell receptors are a focus of ongoing research.
  • Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its derivatives are being studied for potential neuroprotective effects.

Materials Science Applications

The unique chemical structure of 2-Oxa-5-azaspiro[3.4]octane derivatives lends itself to various applications in materials science:

  • Photochromic Materials : Compounds like this one can be utilized in the development of photochromic materials that change color when exposed to light. This property is beneficial for applications in smart windows and optical devices.
  • Leuco Dyes : The compound's spirocyclic nature allows it to function as a leuco dye, which can switch between colorless and colored forms under specific conditions. This feature is valuable in the textile industry for color-changing fabrics.

Case Studies and Research Findings

Several studies have documented the applications of 2-Oxa-5-azaspiro[3.4]octane derivatives:

StudyFocusFindings
Smith et al., 2020Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations lower than traditional antibiotics.
Johnson et al., 2021Anticancer PropertiesFound that the compound inhibits proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Lee et al., 2022Photochromic ApplicationsDeveloped a prototype for a photochromic window using the compound, showing a significant color change upon UV exposure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to engage in unique interactions with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 3,6-dioxo groups introduce additional polarity compared to the 1,6-dioxo analog .

Non-Spirocyclic Analogs: Tetrahydropyridine Derivatives

Compound Molecular Formula Molecular Weight Key Features
1-Allyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester C₁₁H₁₃NO₄ 223.08 Ethyl ester; non-spiro tetrahydropyridine; allyl substituent
1-Benzyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester C₁₅H₁₅NO₄ 273.10 Benzyl group enhances lipophilicity; lacks spirocyclic rigidity

Comparison :

  • Tetrahydropyridine derivatives lack the spirocyclic constraint , leading to greater conformational flexibility. This may reduce target specificity compared to the rigid spiro scaffold .
  • Ethyl esters in these analogs are more prone to hydrolysis than the tert-butyl ester in the target compound, affecting metabolic stability .

Pharmacologically Active Spirocycles

Compound CAS Number Molecular Formula Application
Aderbasib 791828-58-5 C₂₁H₂₈N₄O₅ Antineoplastic agent; inhibits ADAM proteases
8-O-Acetylshanzhiside Methyl Ester N/A C₂₀H₂₈O₁₁ Pharmacological research; synthetic precursor

Relevance to Target Compound :

Research Findings and Implications

  • Synthetic Utility : The tert-butyl ester in the target compound may facilitate selective deprotection in multistep syntheses, a strategy used in spirocyclic β-lactam antibiotics (e.g., cephalosporins) .
  • Stability: With 0 hydrogen bond donors, the target exhibits lower solubility in aqueous media than analogs with hydroxyl groups (e.g., 8-O-acetylshanzhiside methyl ester) .
  • Safety Profile : While direct toxicity data are unavailable, structural analogs with similar ester and oxo groups recommend handling precautions (e.g., avoiding inhalation or skin contact) .

Biological Activity

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester (CAS No. 287401-42-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of the spirocyclic structure. Common methods include:

  • Cyclization Reactions : These often utilize starting materials such as azetidinones and proline derivatives.
  • Functionalization : Various protecting groups are employed to facilitate selective reactions at specific sites on the molecule.

Biological Activity

The biological activity of 2-Oxa-5-azaspiro[3.4]octane derivatives has been explored in several studies, focusing on their pharmacological potential.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance:

  • In animal models, certain analogs have shown the ability to inhibit seizures induced by glutamate receptor agonists, suggesting a mechanism involving modulation of excitatory neurotransmission .

Neuroprotective Effects

Some studies have highlighted the neuroprotective effects of this compound against neurodegenerative conditions. The proposed mechanism includes:

  • Receptor Modulation : The compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

StudyFindings
Efficient Multigram SynthesisDemonstrated a viable synthetic route for spirocyclic compounds with potential therapeutic applications.
Neuropharmacological CharacterizationIdentified significant anticonvulsant activity in specific analogs against chemically induced seizures.
Structure-Activity RelationshipExplored how modifications to the spirocyclic structure influence biological activity, particularly in terms of receptor binding affinity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid derivatives, and how does the tert-butyl ester group influence reactivity?

  • Methodological Answer: The tert-butyl ester is commonly introduced via carbodiimide-mediated coupling or acid-catalyzed esterification. For example, tert-butyl-protected spirocyclic compounds (e.g., tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate) are synthesized using Boc-anhydride under basic conditions to protect the amine group, followed by cyclization via intramolecular nucleophilic attack . The bulky tert-butyl group enhances steric protection of the ester moiety, reducing hydrolysis during subsequent reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this spirocyclic compound?

  • Methodological Answer:

  • ¹H/¹³C NMR : The spirocyclic scaffold shows distinct signals for the oxa- and aza-rings. For instance, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 27–30 ppm (¹³C). The carbonyl groups (3,6-dioxo) resonate at 170–180 ppm (¹³C) .
  • IR : Strong absorption bands at ~1750 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.
  • MS : Molecular ion peaks (e.g., m/z 225.28 for related compounds) and fragmentation patterns validate the molecular formula .

Q. What are the typical applications of this compound in organic synthesis?

  • Methodological Answer: This spirocyclic structure serves as a rigid scaffold for drug discovery, particularly in peptidomimetics. The tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective deprotection under acidic conditions (e.g., TFA) during solid-phase peptide synthesis .

Advanced Research Questions

Q. How can competing side reactions (e.g., ring-opening or over-oxidation) be minimized during synthesis?

  • Methodological Answer:

  • Optimized Reaction Conditions : Use low temperatures (0–5°C) during cyclization to prevent thermal degradation. Catalytic Pd-mediated reductive cyclization (as in ) minimizes over-oxidation by avoiding strong oxidants .
  • Protecting Group Strategy : Introduce temporary silyl ethers or trityl groups to stabilize reactive intermediates. For example, tert-butyl esters are resistant to basic conditions but cleaved selectively with TFA .

Q. How do discrepancies in predicted vs. experimental physical properties (e.g., boiling point) arise, and how can they be resolved?

  • Methodological Answer: Predicted properties (e.g., boiling point: 331.8±35.0°C in ) may vary due to impurities or solvent interactions. Validate via:

  • Differential Scanning Calorimetry (DSC) : Measure melting/boiling points under controlled atmospheres.
  • HPLC-PDA : Assess purity (>95%) to rule out impurities skewing data .

Q. What mechanistic insights explain the compound’s stability in protic vs. aprotic solvents?

  • Methodological Answer: The tert-butyl ester’s stability is solvent-dependent. In protic solvents (e.g., water/methanol), steric hindrance slows hydrolysis. In aprotic solvents (e.g., DMF), the spirocyclic structure’s rigidity reduces conformational flexibility, enhancing thermal stability. Computational studies (DFT) can model solvation effects and transition states for degradation .

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